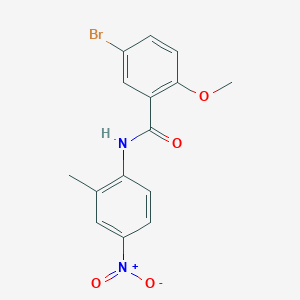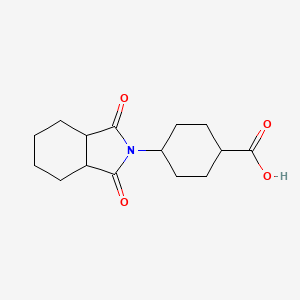
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid
Descripción general
Descripción
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid, also known as AG490, is a potent inhibitor of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. It is a small molecule drug that has been widely used in scientific research to investigate the role of JAK/STAT signaling in various physiological and pathological processes.
Mecanismo De Acción
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid inhibits JAK/STAT signaling by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular responses mediated by JAK/STAT signaling.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate immune responses by inhibiting the activation of T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a potent and selective inhibitor of JAK/STAT signaling, making it a valuable tool for studying the role of this pathway in various biological processes. However, its use in laboratory experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The use of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid in scientific research is likely to continue to expand in the future. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of autoimmune diseases and cancer. Another area of interest is the investigation of the role of JAK/STAT signaling in aging and age-related diseases. Finally, the development of new formulations and delivery methods for this compound may improve its solubility and reduce its toxicity, making it a more versatile research tool.
Aplicaciones Científicas De Investigación
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid has been extensively used as a research tool to investigate the role of JAK/STAT signaling in various cellular processes, including growth, differentiation, apoptosis, and immune response. It has been shown to inhibit the activation of JAK1, JAK2, and JAK3, as well as the downstream signaling of STAT1, STAT3, and STAT5. This compound has been used to study the role of JAK/STAT signaling in cancer, inflammation, and autoimmune diseases.
Propiedades
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h9-12H,1-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZIDTVZFESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3982932.png)
![N,N-diethyl-2-[3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B3982941.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982953.png)
![2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3982962.png)
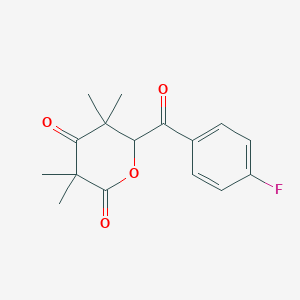
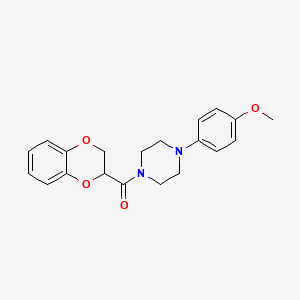
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B3982975.png)
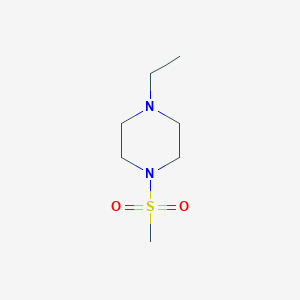
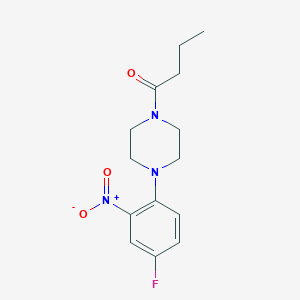
![6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3983006.png)
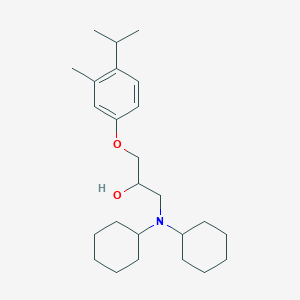

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)
